N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide is a complex organic compound with the molecular formula C15H17Cl4F3N2O . This compound is known for its unique chemical structure, which includes multiple halogen atoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide typically involves multiple steps, including halogenation and amide formationThe final step involves the formation of the amide bond under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to remove halogen atoms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce halogen and trifluoromethyl groups into target molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple halogen atoms enhances its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Similar Compounds
- N-(2,2,2-Trichloro-1-(2-chloroanilino)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(2-nitrophenoxy)ethyl)octanamide
- N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)tetradecanamide
Uniqueness
N-(2,2,2-Trichloro-1-(2-chloro-5-(trifluoromethyl)anilino)ethyl)hexanamide is unique due to its specific combination of halogen atoms and the trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17Cl4F3N2O |
---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl]hexanamide |
InChI |
InChI=1S/C15H17Cl4F3N2O/c1-2-3-4-5-12(25)24-13(14(17,18)19)23-11-8-9(15(20,21)22)6-7-10(11)16/h6-8,13,23H,2-5H2,1H3,(H,24,25) |
InChI Key |
KUZKGJDZLPDFAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC1=C(C=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.